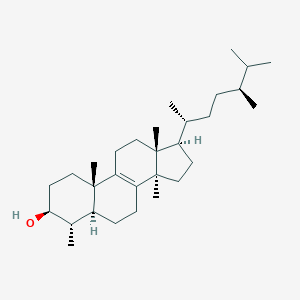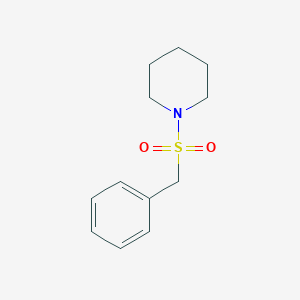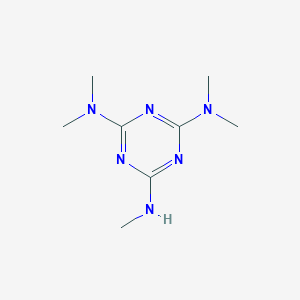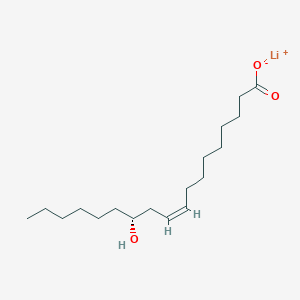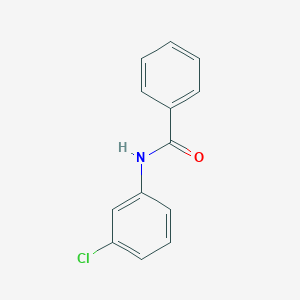
N-(3-氯苯基)苯甲酰胺
描述
N-(3-Chlorophenyl)benzamide is an organic compound belonging to the class of benzamides. It consists of a benzamide core with a 3-chlorophenyl substituent attached to the nitrogen atom.
科学研究应用
N-(3-Chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The N-H bond in the structure of the compound is anti to the meta chloro substituent in the aniline benzene ring . This orientation could influence how the compound interacts with its targets.
Biochemical Pathways
Benzamide derivatives, in general, have been found to possess various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The compound’s structure suggests that it may form intermolecular n-h…o hydrogen bonds, which could influence its biological activity .
准备方法
Synthetic Routes and Reaction Conditions: N-(3-Chlorophenyl)benzamide can be synthesized through the reaction of 3-chloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or toluene. The general reaction scheme is as follows:
3-Chloroaniline+Benzoyl chloride→N-(3-Chlorophenyl)benzamide+HCl
Industrial Production Methods: In industrial settings, the synthesis of N-(3-Chlorophenyl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .
化学反应分析
Types of Reactions: N-(3-Chlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and benzoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Chloroaniline and benzoic acid.
Oxidation: N-oxides.
Reduction: Corresponding amines
相似化合物的比较
- N-(2-Chlorophenyl)benzamide
- N-(4-Chlorophenyl)benzamide
- N-(3,4-Dichlorophenyl)benzamide
- N-(2,3-Dichlorophenyl)benzamide
Comparison: N-(3-Chlorophenyl)benzamide is unique due to the position of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct biological effects .
属性
IUPAC Name |
N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMPLSOWUBZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041482 | |
| Record name | 3'-Chlorobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6004-21-3 | |
| Record name | N-(3-Chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Chlorobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Chlorobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-(3-Chlorophenyl)benzamide and how does it influence its crystal packing?
A1: N-(3-Chlorophenyl)benzamide consists of a benzamide group attached to a 3-chlorophenyl ring. [] The molecule adopts a trans conformation for the H-N-C=O unit. [] This conformation, along with the chlorine atom's position, influences how the molecules arrange themselves in the crystal lattice. For instance, in the monoclinic polymorph, intermolecular N—H⋯O hydrogen bonds form C(4) chains along the c axis. [] These chains are further stabilized by weak C—H⋯O interactions, resulting in R 2 1(6) and R 2 1(7) ring motifs. []
Q2: Are there different crystal forms of N-(3-Chlorophenyl)benzamide?
A2: Yes, N-(3-Chlorophenyl)benzamide exhibits polymorphism. It has been reported to crystallize in both orthorhombic [] and monoclinic [] forms. The primary difference lies in the dihedral angle between the phenyl and benzene rings. The monoclinic form shows a dihedral angle of 8.90° [], whereas the orthorhombic form exhibits a larger dihedral angle of 61.0°. []
Q3: Have any theoretical studies been conducted on N-(3-Chlorophenyl)benzamide?
A3: Yes, theoretical calculations using Gaussian03 software have been employed to determine the geometrical parameters of N-(3-Chlorophenyl)benzamide. [] These parameters, including bond lengths and bond angles, were found to be in good agreement with data obtained from X-ray diffraction analysis of the crystal structure. []
Q4: What types of intermolecular interactions are present in the crystal structures of chlorinated benzamides?
A5: Intermolecular N—H⋯O hydrogen bonds are frequently observed in the crystal structures of chlorinated benzamides. [, , , , , , ] These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in 4-Chloro-N-(3-chlorophenyl)benzamide, these hydrogen bonds link the molecules into infinite chains along the c axis. [] Additionally, Cl⋯Cl contacts are also observed, further influencing the crystal packing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



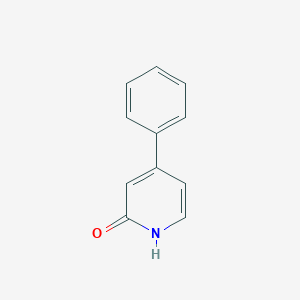
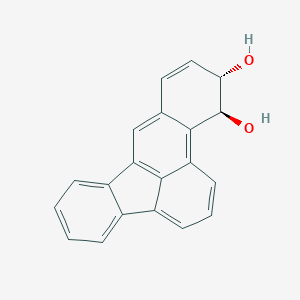
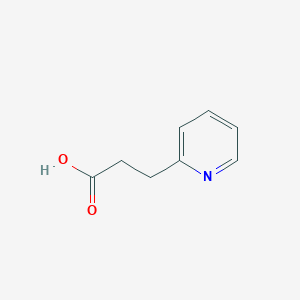
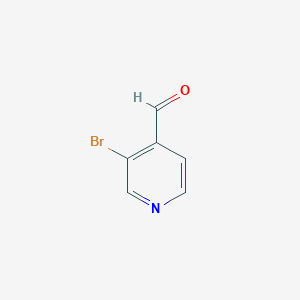


![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
